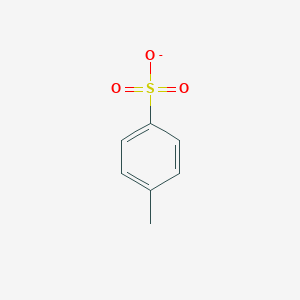

4-Methylbenzenesulfonate

Übersicht

Beschreibung

4-Methylbenzenesulfonate (C₇H₇O₃S⁻) is a sulfonate ester derivative of toluene, widely employed as an intermediate in organic synthesis. Its structure consists of a methyl-substituted benzene ring linked to a sulfonate group, which enhances its stability and reactivity in substitution and coupling reactions. Key applications include its use as a leaving group in nucleophilic substitutions, a precursor for chiral auxiliaries, and a component in crystal engineering due to its ability to form stable salts . For example, 2-Aminoanilinium this compound crystallizes in a monoclinic system (space group P2₁/n, a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å) , highlighting its structural versatility.

Vorbereitungsmethoden

4-Methylbenzenesulfonates are typically prepared by reacting alcohols with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. Common bases used include triethylamine or pyridine. The reaction is usually performed in an aprotic solvent such as dichloromethane . The general reaction scheme is as follows:

R−OH+TsCl→R−OTs+HCl

where (R-OH) is the alcohol, (TsCl) is tosyl chloride, and (R-OTs) is the tosylate ester.

Analyse Chemischer Reaktionen

4-Methylbenzenesulfonates undergo various types of chemical reactions, primarily nucleophilic substitution reactions. These reactions can be either (S_N1) or (S_N2) mechanisms, depending on the substrate and reaction conditions . Common reagents used in these reactions include nucleophiles such as halides, cyanides, and amines. The major products formed are typically the substituted compounds where the tosylate group is replaced by the nucleophile .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Drug Formulation and Delivery Systems

4-Methylbenzenesulfonate has been employed as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it plays a crucial role in the formulation of theophylline derivatives, which are used in treating asthma and other respiratory conditions. Studies have shown that formulations utilizing this compound can enhance the pharmacokinetics of theophylline, leading to improved therapeutic outcomes in patients with asthma .

1.2 Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is also integral in the synthesis of active pharmaceutical ingredients. Research indicates that this compound can be used to create sulfonamide drugs, which possess antibacterial properties . Additionally, it serves as a building block for more complex molecules in medicinal chemistry, facilitating the development of new therapeutic agents.

Industrial Applications

2.1 Catalysis in Chemical Reactions

In industrial settings, this compound functions as a catalyst in various chemical reactions. It is particularly noted for its role in polymer chemistry, where it aids in the polymerization processes essential for producing plastics and other materials . The compound's ability to stabilize monomers enhances the efficiency of these reactions.

2.2 Surfactant Properties

The surfactant characteristics of this compound make it useful in cleaning agents and formulations for coatings and paints. Its surface-active properties help reduce surface tension, improving the spreadability and effectiveness of cleaning products .

Research Applications

3.1 Material Science

Recent studies have explored the use of this compound in creating novel materials with specific properties. For example, research on ammonium this compound has indicated potential applications in genotoxic studies due to its unique crystalline structure . This compound's properties are being investigated for their implications in material durability and functionality.

3.2 Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for various analytical techniques, including chromatography and spectroscopy. Its ability to form stable complexes with metals makes it valuable for trace metal analysis in environmental samples .

Case Study 1: Theophylline Formulation

A study evaluated the pharmacokinetics of theophylline when administered with this compound-based formulations. The results demonstrated enhanced absorption rates and bioavailability compared to standard formulations, indicating a promising avenue for improving asthma treatments .

Case Study 2: Polymer Synthesis

Research involving the use of this compound as a catalyst in polymer synthesis revealed significant improvements in reaction rates and yield quality. This study highlighted its effectiveness in producing high-performance polymers used in coatings and adhesives .

Wirkmechanismus

The mechanism by which tosylates exert their effects is primarily through their role as leaving groups in nucleophilic substitution reactions. The tosylate group stabilizes the transition state by delocalizing the negative charge through resonance, making it easier for the nucleophile to attack the substrate . This mechanism is crucial in various synthetic pathways, allowing for the efficient formation of new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations

Table 1: Key Structural and Application Differences

Crystallographic and Solubility Differences

Table 2: Crystallographic Data for Salts

The carboxyphenyl derivative exhibits higher aqueous solubility (logP = 1.2) compared to the parent compound (logP = 2.5) due to its ionizable -COOH group .

Q & A

Q. Basic: How can researchers optimize the synthesis and purification of 4-methylbenzenesulfonate derivatives for crystallographic studies?

To ensure high-purity derivatives suitable for crystallography, use thin-layer chromatography (TLC) with silica gel plates to monitor reaction progress and determine Rf values. Recrystallization in polar solvents (e.g., ethanol/water mixtures) is critical for removing impurities. For example, pyridine-assisted synthesis of sulfonamides improves yield and crystallinity by stabilizing intermediates . Post-synthesis, confirm purity via NMR and compare melting points with literature data.

Q. Basic: What crystallographic techniques are essential for determining the structure of this compound salts?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

- Crystal system : Monoclinic (e.g., C2/c space group for 4-ethylanilinium this compound).

- Refinement metrics : Aim for R < 0.06 and wR < 0.18 to ensure accuracy .

- Data collection : Use MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction. Report atomic displacement parameters (Ų) and hydrogen bonding networks to validate structural stability .

Q. Advanced: How do computational methods like DFT contribute to understanding reaction mechanisms involving this compound?

Density Functional Theory (DFT) calculations reveal steric and electronic factors in reaction pathways. For instance, DFT studies on sodium this compound (SMBS) complexes show that styrene monomers preferentially attack the cation-side ("syn" pathway) due to lower energy barriers (ΔE ≈ 5–10 kJ/mol) compared to "anti" attack. Solvent effects (e.g., cyclohexane vs. vacuum) further modulate transition-state stability .

Q. Advanced: What methodologies assess the environmental risks of this compound derivatives?

Environmental risk quotients (RQ) and persistence-bioaccumulation-toxicity (PBT) criteria are critical. For example:

| Derivative | CAS No. | RQ | PBT Status |

|---|---|---|---|

| Morpholine 4-methylbenzene sulfonate | 13732-62-2 | <1 | Not PBT |

| N,N-Diethyl-4-methylbenzenesulfonate | 15404-00-9 | <1 | Not PBT |

| Calculate RQ using RQ = (PEC/PNEC), where PEC (predicted environmental concentration) is derived from worst-case release scenarios (e.g., sewer discharge) . |

Q. Advanced: How can crystal structure tuning of sulfonate coordination polymers (CPs) enhance proton conductivity?

Proton conductivity in sulfonate CPs correlates with hydrogen-bonding pathway tortuosity. For example:

- Low-tortuosity CPs : Achieve σ ≈ 10⁻³ S/cm at 25°C due to linear H-bond networks.

- High-tortuosity CPs : σ drops to 10⁻⁵ S/cm as proton hopping is hindered.

Design principles include incorporating flexible sulfonate ligands and optimizing water content to stabilize hydrated H₃O⁺ clusters .

Q. Advanced: How should researchers address contradictory data in DFT studies on this compound reaction pathways?

Reconcile discrepancies by:

Energy benchmarking : Compare computed activation energies with experimental kinetics.

Solvent modeling : Explicitly include solvent molecules (e.g., cyclohexane) in simulations to account for dielectric effects.

Validation : Cross-check with spectroscopic data (e.g., IR/Raman) for transition-state signatures. For example, conflicting DFT results on SMBS-styrene complexes resolved by validating "syn" attack dominance via SCXRD bond angles .

Q. Basic: What analytical techniques are recommended for assessing the purity of this compound derivatives?

- TLC : Use ethyl acetate/hexane (3:7) to track reaction progress (Rf ≈ 0.5 for sulfonamides).

- NMR : Confirm functional groups (e.g., sulfonate S=O at δ 125–130 ppm in ¹³C NMR).

- SCXRD : Validate molecular packing and hydrogen-bonding motifs (e.g., C–H···O interactions at 2.5–3.0 Å) .

Q. Advanced: What role does this compound play in modulating surfactant-polymer interactions?

In systems like sodium dodecylbenzene sulfonate (SDBS)/polystyrene complexes, this compound derivatives act as co-surfactants, reducing critical micelle concentration (CMC) by 30–40%. Molecular dynamics simulations show that 2:1 surfactant-polymer ratios stabilize micelle cores via hydrophobic stacking (ΔG ≈ −25 kJ/mol) .

Eigenschaften

IUPAC Name |

4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXIMZWYDAKGHI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O3S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045075 | |

| Record name | Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16722-51-3 | |

| Record name | p-Toluenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16722-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Toluene sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016722513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.